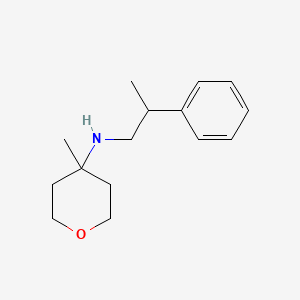![molecular formula C13H21NO2S B6644389 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)
2-[1-(2-Methylsulfinylpropylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Methylsulfinylpropylamino)propyl]phenol, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1). It was first synthesized in Japan in the 1960s to treat asthenia, a condition characterized by chronic fatigue and weakness. Sulbutiamine has since been studied for its potential cognitive-enhancing effects and has become a popular nootropic supplement.
Mécanisme D'action
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that plays a key role in energy metabolism and neurotransmitter synthesis. By increasing thiamine levels in the brain, 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol enhances energy metabolism and neurotransmitter synthesis, leading to improved cognitive function.
Biochemical and Physiological Effects:
Sulbutiamine has been shown to increase the levels of dopamine and acetylcholine in the brain. These neurotransmitters are involved in cognitive function, mood, and motivation. Sulbutiamine has also been shown to increase glucose uptake in the brain, which enhances energy metabolism and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbutiamine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects. However, 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol has limitations in terms of its specificity for cognitive function. It may also have limited efficacy in individuals with normal thiamine levels.
Orientations Futures
There are several potential future directions for research on 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
Sulbutiamine is synthesized by combining thiamine with isobutyraldehyde and 2-methylsulfinylpropylamine. The resulting compound is then purified to obtain 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol.
Applications De Recherche Scientifique
Sulbutiamine has been studied for its potential cognitive-enhancing effects. It is believed to improve memory, focus, and overall cognitive function. Several studies have shown that 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol can improve cognitive performance in healthy individuals and in those with cognitive impairment.
Propriétés
IUPAC Name |
2-[1-(2-methylsulfinylpropylamino)propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-12(14-9-10(2)17(3)16)11-7-5-6-8-13(11)15/h5-8,10,12,14-15H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMRLJQSDQHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC(C)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)


![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
